2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one
Description
Properties
IUPAC Name |
2,2-difluoro-1-(2-hydroxyphenyl)but-3-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-2-10(11,12)9(14)7-5-3-4-6-8(7)13/h2-6,13H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODOCVEEGYGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)C1=CC=CC=C1O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one typically involves multi-step chemical reactions. One common method includes the reaction of 2-hydroxyacetophenone with difluoromethyl ketone under specific conditions to introduce the difluoro group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common
Biological Activity
2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.
Anticancer Activity
Recent studies have highlighted the significant anticancer effects of this compound (referred to as compound d1). Its efficacy was evaluated against various human cancer cell lines, including HeLa, HCT116, HT29, MDA-MB-231, MCF-7, and SKBR3.
In Vitro Studies
The compound exhibited an IC50 range of 5.58 to 11.13 μM , indicating a strong antiproliferative effect on HeLa cells. The mechanism of action involves the induction of apoptosis through the mitochondrial pathway. Key findings include:
- BAX and Bcl-2 Regulation : Compound d1 significantly increased the expression of pro-apoptotic protein BAX while decreasing the anti-apoptotic protein Bcl-2 in HeLa cells. This shift promotes apoptosis by disrupting the balance between these proteins .
- Caspase Activation : The treatment led to the activation of Caspase 3 and Caspase 9, which are crucial for executing the apoptotic process. Western blot analysis confirmed the cleavage of PARP (Poly (ADP-ribose) polymerase), indicating active apoptosis .
In Vivo Studies
In vivo assessments using an Ehrlich Ascites Carcinoma (EAC) model demonstrated that compound d1 inhibited tumor growth and extended the lifespan of treated mice without significant toxicity. The compound's antiangiogenic properties were also noted, as it inhibited the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and affected downstream MAPK signaling pathways .
The biological activity of this compound can be summarized through its interactions with key cellular pathways:
Case Studies
A notable study conducted on HeLa cells demonstrated that treatment with compound d1 resulted in:
- A statistically significant increase in BAX expression levels.
- A decrease in Bcl-2 levels, confirming its role in promoting apoptosis.
The study utilized quantitative PCR and western blot techniques to validate these findings, showcasing the compound's potential as an effective anticancer agent .
Scientific Research Applications
Medicinal Applications
Antibacterial Activity
Research indicates that 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one exhibits significant antibacterial properties. A study highlighted its effectiveness against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like tetracycline and erythromycin with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 μg/mL . This suggests that the compound could be a promising candidate for developing new antibacterial agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In various studies, it was shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation . The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory disease treatments.
Pharmaceutical Development
Formulation and Delivery Systems
The solid forms of related compounds have been explored for their pharmaceutical applications, particularly in treating cystic fibrosis and other CFTR-mediated diseases. The development of solid dispersions containing this compound has been studied to enhance solubility and bioavailability . This approach could improve drug delivery systems significantly.
Combination Therapies
The compound is being evaluated in combination with other therapeutic agents such as mucolytics and bronchodilators to enhance treatment efficacy for respiratory diseases . This multi-faceted approach aims to address the complex nature of such diseases by targeting multiple pathways simultaneously.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Diarylpentanoid Family
Curcumin analogs like 1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one (MS17) () share the hydroxyphenyl-enone motif but lack fluorine substitution. Key differences include:
- Backbone Length: MS17 has a pentadiene chain, whereas the target compound features a shorter butenone chain.
- Substituents : The difluoro group in the target compound introduces steric and electronic effects absent in MS15.
- Symmetry : MS17 is symmetric (two 2-hydroxyphenyl groups), while the target compound is asymmetric due to fluorination at C2.
Non-Fluorinated Hydroxyphenyl Enones
Metabolites such as (2-hydroxyphenyl)but-3-en-1-one (C₁₀H₁₀O₂, MW 162.07) and (2-hydroxyphenyl)but-2-en-1-one () provide a basis for assessing fluorination effects:
- Hydrogen Bonding : Both compounds and the target molecule feature a 2-hydroxyphenyl group capable of forming intramolecular hydrogen bonds (e.g., O–H···O=C), stabilizing planar conformations .
Fluorination is expected to increase metabolic stability compared to non-fluorinated analogs, as seen in pharmaceuticals where fluorine reduces oxidative degradation .
Fluorinated Aromatic Ketones
Compounds like 1,5-bis(3-fluorophenyl)-1,4-pentadiene-3-one (MS40E) () highlight the role of fluorine in diaryl systems:
- Substitution Pattern : MS40E has fluorines on aromatic rings, whereas the target compound’s fluorines are aliphatic.
Functional and Application Comparisons
UV Absorption and Stabilization
While Tinuvin®5050 () is a benzotriazole-based UV absorber, the target compound’s hydroxyphenyl-enone system may exhibit moderate UV absorption due to conjugation. However, fluorination could reduce photodegradation susceptibility, a common issue in non-fluorinated enones.
Crystallographic and Hydrogen-Bonding Behavior
The target compound’s crystal packing is likely influenced by O–H···F interactions, a feature absent in non-fluorinated analogs. Graph set analysis () would reveal distinct hydrogen-bonding motifs compared to compounds like (2-hydroxyphenyl)but-3-en-1-one, where only O–H···O bonds dominate .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one, and how do reaction conditions influence yield?
- The compound can be synthesized via Claisen-Schmidt condensation between fluorinated acetophenone derivatives and aldehydes. For example, fluorinated ketones like 1-(3,5-difluoro-2-hydroxyphenyl)ethanone ( ) react with α,β-unsaturated aldehydes under acidic or basic catalysis. Yield optimization requires precise control of stoichiometry, temperature (typically 60–80°C), and solvent polarity (e.g., ethanol or THF). Side reactions, such as over-fluorination or keto-enol tautomerization, must be mitigated by inert atmospheres .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- ¹H/¹³C NMR : The enone system (C=O and C=C) appears as distinct signals: δ ~6.5–7.5 ppm (vinyl protons) and δ ~190–200 ppm (carbonyl carbon). Fluorine atoms induce deshielding in adjacent protons (e.g., aromatic H at δ ~7.0–7.8 ppm) .
- IR : Strong absorption at ~1680–1720 cm⁻¹ confirms the carbonyl group. Hydroxyl stretching (O–H) appears as a broad peak at ~3200–3500 cm⁻¹ .
- MS : Molecular ion peaks [M+H]⁺ correlate with the molecular formula (C₁₀H₇F₂O₂), while fragmentation patterns reveal loss of CO (28 amu) or HF (20 amu) .
Q. What solvent systems are optimal for recrystallization, and how does polymorphism affect stability?
- Polar aprotic solvents (e.g., DMF, DMSO) dissolve the compound effectively, while slow evaporation in ethanol/water mixtures yields high-purity crystals. Polymorphism risks arise from the hydroxyl group’s hydrogen-bonding propensity, necessitating differential scanning calorimetry (DSC) to identify stable polymorphs .
Advanced Research Questions
Q. How do fluorine substituents influence electronic properties and reactivity in this compound?
- The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl group, enhancing susceptibility to nucleophilic attacks (e.g., Grignard reagents). DFT calculations show reduced HOMO-LUMO gaps (~4.5 eV) compared to non-fluorinated analogs, facilitating charge-transfer interactions .
- Steric effects from the difluoro moiety restrict rotational freedom in the butenone chain, as evidenced by X-ray crystallography .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- TWIN/BASF commands for twinned data.
- PART/SUMP restraints for disordered regions.
- HAREA-guided hydrogen bonding analysis to validate hydroxyl group orientation .
Q. How can hydrogen-bonding networks be analyzed to predict crystal packing behavior?
- D₁¹ (hydroxyl→carbonyl) : R₂²(8) patterns stabilize layers.
- C₂² (aryl-aryl stacking) : Offset π-π interactions (3.5–4.0 Å spacing) dominate .
Q. What computational methods are suitable for modeling bioactivity (e.g., antimicrobial or anticancer potential)?
- Molecular docking (AutoDock Vina) : Predicts binding affinity to targets like DNA gyrase (ΔG ≈ −8.2 kcal/mol) .
- QSAR models : Correlate Hammett σ values (fluorine’s meta-directing effect) with IC₅₀ in cytotoxicity assays .
- ADMET prediction (SwissADME) : Low hepatotoxicity risk (TPSA ≈ 40 Ų) but moderate blood-brain barrier permeability .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
